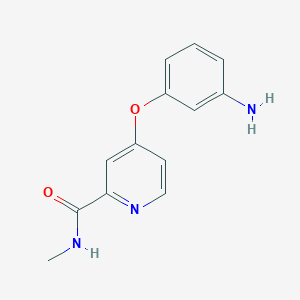

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Vue d'ensemble

Description

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, also known as 4-APMPC, is an organic compound that belongs to the class of pyridine carboxamides. It is a derivative of pyridine, with an aminophenoxy group attached to the nitrogen atom of the pyridine ring, and a carboxamide group attached to the ring. 4-APMPC has been used in a variety of scientific research applications, including drug synthesis, enzymatic catalysis, and molecular recognition.

Applications De Recherche Scientifique

Advanced Oxidation Processes for Environmental Remediation

Research on advanced oxidation processes (AOPs) for the degradation of contaminants like acetaminophen in aqueous mediums highlights the potential of certain chemical compounds in environmental remediation. Compounds studied for their reactivity and degradation pathways could share mechanistic similarities with 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, suggesting its potential application in environmental chemistry and pollution control (Qutob et al., 2022).

Pharmacological Effects of Phenolic Acids

The pharmacological review of Chlorogenic Acid (CGA) underlines the importance of phenolic compounds in various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. This indicates that structurally related compounds, including possibly this compound, may have similar biological and pharmacological effects, warranting further research in this direction (Naveed et al., 2018).

Role in Neurochemistry and CNS Disorders

The study on 4-aminopyridine (fampridine) and its effects on demyelinating disorders provides an example of how specific chemical compounds can impact the central nervous system (CNS). It highlights the potential of chemicals in treating CNS disorders, suggesting a possible research avenue for this compound in neurochemistry and pharmacology (Kostadinova & Danchev, 2019).

Applications in Synthesis of Heterocyclic Compounds

The review on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones discusses its role as a privileged scaffold in the synthesis of heterocycles. This suggests that compounds like this compound could also serve as key intermediates or reactants in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications (Gomaa & Ali, 2020).

Spin Label Studies in Peptides

Research on the spin label amino acid TOAC and its uses in peptides demonstrates the importance of specific chemical groups in studying peptide dynamics, structure, and interactions. This highlights the potential for chemical compounds, possibly including this compound, to be used in biochemical and biophysical studies to gain insights into peptide and protein behavior (Schreier et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(5-6-16-12)18-10-4-2-3-9(14)7-10/h2-8H,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPIVJDJDIQRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635175 | |

| Record name | 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284462-78-8 | |

| Record name | 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

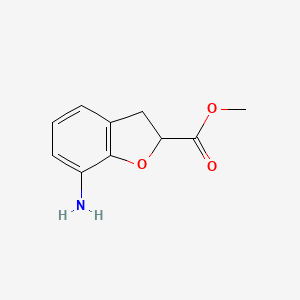

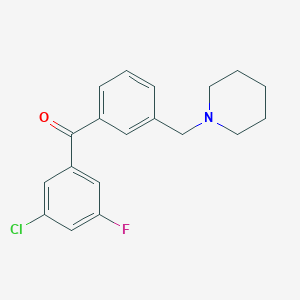

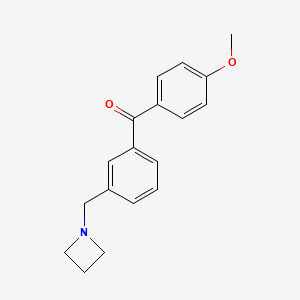

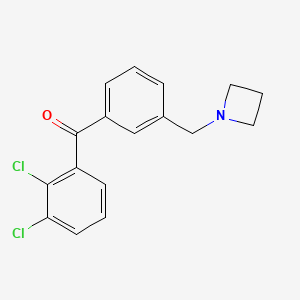

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)